N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine
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Overview
Description
N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound features a cyclopropanamine group attached to a benzyl ring substituted with methoxy and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine typically involves the reaction of 5-methoxy-2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The methoxy group can be demethylated using reagents like boron tribromide.
Substitution: The benzyl chloride can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Boron tribromide.
Substitution: Triethylamine, sodium hydroxide, dichloromethane, toluene.
Major Products
Oxidation: 5-Methoxy-2-aminobenzylcyclopropanamine.
Reduction: 5-Hydroxy-2-nitrobenzylcyclopropanamine.
Substitution: Various substituted benzylcyclopropanamines depending on the nucleophile used.
Scientific Research Applications
N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy group can be demethylated to form a hydroxyl group, which can further interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrobenzyl chloride: Similar structure but lacks the cyclopropanamine group.
5-Methoxy-2-aminobenzylcyclopropanamine: Formed by the reduction of the nitro group in N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine.
5-Hydroxy-2-nitrobenzylcyclopropanamine: Formed by the demethylation of the methoxy group in this compound.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups on the benzyl ring, along with the cyclopropanamine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(5-methoxy-2-nitrophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10-4-5-11(13(14)15)8(6-10)7-12-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHFRNFKPZQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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